molecular formula C12H18N4 B1420266 (3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine CAS No. 1042524-08-2

(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No. B1420266
CAS RN: 1042524-08-2
M. Wt: 218.3 g/mol
InChI Key: IMUUPJFMASNEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine, also known as MTQA, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of triazolopyridine derivatives and has shown potential in various biological applications.

Scientific Research Applications

Electroluminescent Properties in Organic Light-Emitting Diodes (OLEDs)

(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine and its derivatives demonstrate significant potential in the field of organic light-emitting diodes (OLEDs). Bipolar red host materials derived from this compound, such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine (TPATP) and tris(4′-([1,2,4]triazolo[4,3-a]pyridin-3-yl)biphenyl-4-yl)amine (TPAPTP), have been synthesized. These materials showcase enhanced electron transport capabilities and have shown promising results in red phosphorescent OLEDs, offering high external quantum efficiencies and power efficiencies (Kang et al., 2017).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of compounds related to (3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine has been conducted. One study explored the molecular and crystal structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, revealing significant insights into the arrangement and bonding within these molecules (Dolzhenko et al., 2011).

Oxidative Cyclization in Chemical Synthesis

The compound has been a focus in studies related to oxidative cyclization in chemical synthesis. A study in 2015 reported the one-pot synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-amines and [1,2,4]Triazolo[4,3-a]pyridin-3-amines via oxidative cyclization, highlighting the versatility of these compounds in synthetic chemistry (Ishimoto et al., 2015).

Applications in Antimicrobial and Antitumor Activities

Several derivatives of (3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine have been synthesized and evaluated for their antimicrobial and antitumor activities. One such study synthesized new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested their effectiveness against various microbial strains, showing potential as antimicrobial agents (Prakash et al., 2011).

properties

IUPAC Name

3-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9(2)10(3)13-8-12-15-14-11-6-4-5-7-16(11)12/h4-7,9-10,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUPJFMASNEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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